molecular formula C18H16N2O2 B7776142 2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid

2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid

Cat. No.: B7776142
M. Wt: 292.3 g/mol
InChI Key: WSFAHIVOYFUKIQ-UHFFFAOYSA-N
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Description

2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid is an organic compound with the molecular formula C18H16N2O2. It is known for its unique structure, which combines a quinoline moiety with a benzoic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid typically involves the reaction of 2,6-dimethylquinoline with 4-aminobenzoic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, resulting in a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways. These interactions make it a promising candidate for drug development .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,6-Dimethylquinolin-4-yl)amino]benzoic acid methyl ester
  • This compound ethyl ester
  • This compound propyl ester

Uniqueness

Compared to its similar compounds, this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[(2,6-dimethylquinolin-4-yl)amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2/c1-11-7-8-16-14(9-11)17(10-12(2)19-16)20-15-6-4-3-5-13(15)18(21)22/h3-10H,1-2H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFAHIVOYFUKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C(N=C2C=C1)C)NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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